butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate
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Overview
Description
Butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C25H23FN2O5S and a molecular weight of 482.53 . This compound features a unique structure that includes a fluorinated dibenzo-thiazine moiety, making it of interest in various scientific fields.
Preparation Methods
The synthesis of butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the dibenzo-thiazine core: This step involves the cyclization of appropriate precursors to form the dibenzo-thiazine ring system.
Fluorination: Introduction of the fluorine atom at the desired position on the dibenzo-thiazine ring.
Acetylation: Acetylation of the fluorinated dibenzo-thiazine to introduce the acetyl group.
Amidation: Coupling of the acetylated dibenzo-thiazine with 4-aminobenzoic acid to form the amide bond.
Esterification: Finally, esterification of the carboxylic acid group with butanol to form the butyl ester
Chemical Reactions Analysis
Butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the thiazine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and butanol
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The fluorinated dibenzo-thiazine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl and amide groups may also play roles in binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: Similar structure but with an ethyl ester instead of a butyl ester.
(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Lacks the benzoate moiety and ester group.
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Contains an acetamide group instead of the benzoate ester .
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23FN2O5S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
butyl 4-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23FN2O5S/c1-2-3-14-33-25(30)17-8-11-19(12-9-17)27-24(29)16-28-22-13-10-18(26)15-21(22)20-6-4-5-7-23(20)34(28,31)32/h4-13,15H,2-3,14,16H2,1H3,(H,27,29) |
InChI Key |
NHRYEZNJTUKOCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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